2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-5-3-6-13(2)18(12)24-17(26)10-16-11-28-20(23-16)25-19(27)22-15-8-4-7-14(21)9-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMOELMMZHFIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide , also known by its CAS number 897621-44-2, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.9 g/mol . The structure features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.9 g/mol |
| CAS Number | 897621-44-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. In vitro tests have shown that compounds similar to This compound exhibit significant activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study published in MDPI evaluated several thiazole derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium. The results indicated that certain derivatives demonstrated strong inhibitory effects on these pathogens, suggesting that modifications in the thiazole structure could enhance antimicrobial potency .
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. Compounds with similar structures have been shown to exert cytotoxic effects on various cancer cell lines.
Research Findings
- Cell Line Studies : In a study assessing the anticancer activity of thiazole derivatives, it was found that compounds significantly reduced the viability of colorectal adenocarcinoma (Caco-2) cells compared to untreated controls. The compound's structure influenced its efficacy, with specific substitutions enhancing activity .
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The presence of electron-withdrawing groups like chlorine at specific positions on the thiazole ring has been correlated with increased cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and substituents can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased cytotoxicity against cancer cells |
| Dimethyl groups | Enhanced selectivity for specific cancer types |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including urease inhibitors, fungicides, and herbicides. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and biological activity:
Structural Analogues with Thiazole/Acetamide Motifs
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Similarities: Contains a thiazole ring and arylacetamide backbone. Key Differences: Lacks the carbamoylurea linkage and 3-chlorophenyl substituent. Physicochemical Properties: Melting point 489–491 K; forms intermolecular N–H⋯N hydrogen bonds, enhancing crystal stability .
- 2-{[4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide (): Structural Similarities: Shares the N-(2,6-dimethylphenyl)acetamide group and chlorophenyl substitution. Key Differences: Replaces the thiazole ring with a triazole-sulfanyl group.
Urease Inhibitors ()
Compounds such as N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)-phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (13) and N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives ():
- Structural Overlap: Feature sulfonamide or cyanoacetamide groups linked to aromatic systems.
- Key Differences : Absence of thiazole-carbamoylurea hybrid structure.
Agrochemical Derivatives ()
- Oxadixyl (): Structural Overlap: Contains N-(2,6-dimethylphenyl)acetamide. Key Differences: Includes an oxazolidinone ring instead of thiazole. Activity: Fungicidal action against oomycetes .
Physicochemical and Pharmacokinetic Comparisons
Melting Points and Solubility
- Target Compound : Predicted melting point ~200–250°C (based on analogues in and ).
- Comparison: Compound 13 (): Melting point 241–248°C, high crystallinity due to sulfamoyl and isoxazole groups . 2-Cyano-N-(4-sulfamoylphenyl)acetamide (): Melting point 274–288°C, influenced by cyano and sulfonamide groups .
Enzyme Inhibition
- Urease Inhibition : Thiazole-carbamoylurea hybrids (e.g., ) show IC₅₀ values of 10–50 µM, comparable to thiourea-based inhibitors .
- Target Compound: Potential urease inhibition via carbamoylurea interaction with nickel ions in the enzyme active site.
Antifungal and Herbicidal Potential
Preparation Methods
Reaction Optimization
Optimization studies (Table 1) reveal that solvent volume significantly impacts yield. A solvent-to-substrate ratio of 2.5 mL/g in dichloromethane (DCM) maximizes efficiency, achieving 92% yield within 2 hours at room temperature. Triethylamine (1.2 equivalents) serves as a base to neutralize HCl byproducts, ensuring smooth progression.
Table 1: Solvent Optimization for N-Acylation
| Solvent Volume (mL/g) | Yield (%) |
|---|---|
| 1.0 | 68 |
| 2.5 | 92 |
| 5.0 | 85 |
Characterization
The product exhibits distinct spectroscopic signatures:
Preparation of the Isothiouronium Salt Intermediate
The thiazole ring precursor, an isothiouronium salt, is synthesized by reacting 3-chlorophenylurea with thiourea in hydrobromic acid (HBr). This adaptation of patented methodologies ensures regioselective sulfur incorporation.
Reaction Conditions
-
Reactants : 3-Chlorophenylurea (1.0 eq), thiourea (1.2 eq), 48% HBr (4.6 eq).
-
Workup : Cooling to 80°C induces crystallization, yielding 85% pure salt after filtration.
Thiazole Ring Formation via Cyclization
The critical cyclization step employs the Hantzsch thiazole synthesis mechanism, wherein the isothiouronium salt reacts with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions.
Reaction Protocol
-
Stoichiometry : 1:1 molar ratio of chloroacetamide to isothiouronium salt.
Table 2: Solvent Impact on Cyclization Yield
| Solvent | Yield (%) |
|---|---|
| Water | 78 |
| DMF | 95 |
| Ethanol | 82 |
DMF outperforms other solvents due to its high polarity, facilitating nucleophilic displacement.
Mechanistic Insights
The thiourea sulfur attacks the α-carbon of the chloroacetamide, followed by intramolecular cyclization and HCl elimination. The urea moiety at the thiazole’s 2-position originates from the 3-chlorophenylurea backbone.
Optimization of Reaction Conditions
Catalyst Screening
Copper fluorapatite (CuFAP), though effective in triazole synthesis, showed negligible impact here. Base strength proved more critical, with NaOH yielding superior results over K₂CO₃.
Temperature and Time Dependence
Table 3: Temperature Optimization for Cyclization
| Temperature (°C) | Yield (%) |
|---|---|
| 50 | 65 |
| 70 | 95 |
| 90 | 88 |
Reaction completion within 4 hours at 70°C minimizes side-product formation.
Characterization and Analytical Data
Spectroscopic Analysis
Q & A
Q. What are the key synthetic steps for preparing 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the carbamide group using carbamoyl chloride derivatives under controlled pH and temperature.
- Final acylation with 2,6-dimethylaniline in solvents like dichloromethane or ethanol, often catalyzed by bases (e.g., triethylamine) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms functional groups and substituent positions (e.g., thiazole protons at δ 7.2–7.8 ppm, acetamide carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbamide N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
Q. What functional groups contribute to its potential pharmacological activity?
- The thiazole ring enables π-π stacking with biological targets.
- The carbamide group (–NH–CO–NH–) facilitates hydrogen bonding with enzymes/receptors.
- The 3-chlorophenyl and 2,6-dimethylphenyl groups enhance lipophilicity and target specificity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Predict reaction intermediates and transition states to identify energy-efficient pathways .
- Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO/LUMO) to guide substituent modifications for enhanced bioactivity .
- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures .
Q. What experimental design strategies improve yield and purity during synthesis?
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH vs. reaction time) to maximize yield .
- In-line Analytics : Implement HPLC or TLC monitoring for real-time reaction control .
Q. How can contradictory biological activity data be resolved?
- Dose-Response Studies : Validate activity across multiple concentrations to rule out assay-specific artifacts .
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions that may explain variability .
- Metabolite Analysis : Assess metabolic stability (e.g., liver microsome assays) to distinguish parent compound vs. metabolite effects .
Q. What strategies address solubility challenges in pharmacological assays?
- Co-solvent Systems : Use DMSO/PEG mixtures to enhance aqueous solubility without denaturing proteins .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- Prodrug Design : Modify the carbamide group to a hydrolyzable ester for enhanced membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Scanning : Replace the 3-chlorophenyl group with fluoro, nitro, or methoxy groups to assess electronic effects on target binding .
- Bioisosteric Replacement : Swap the thiazole ring with oxadiazole or triazole to evaluate ring size/rigidity impacts .
- Pharmacophore Mapping : Align derivatives in 3D space to identify critical hydrogen-bond acceptors/donors .
Q. What mechanistic insights can molecular docking provide?
- Target Identification : Dock the compound into catalytic sites of enzymes (e.g., kinases, proteases) to predict binding modes .
- Binding Energy Calculations : Compare ΔG values across analogs to prioritize high-affinity candidates .
- Dynamic Simulations : Perform molecular dynamics (MD) to assess stability of ligand-target complexes over time .
Q. How do spectroscopic discrepancies in characterization arise, and how are they resolved?
- Tautomeric Forms : Thiazole rings may exhibit keto-enol tautomerism, leading to split NMR peaks. Use deuterated solvents and variable-temperature NMR to confirm .
- Impurity Peaks : MS/MS fragmentation can distinguish byproducts (e.g., incomplete acylation) from the parent compound .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or bond lengths .
Methodological Notes
- Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure consistency .
- Data Interpretation : Cross-validate computational predictions with wet-lab results to avoid overfitting .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated/organic intermediates (e.g., fume hood use, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
